4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE
Description
4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This bicyclic scaffold is substituted at the 2-position with a 2-methylphenyl group and at the 4-position with a (2,5-dimethylphenyl)methylsulfanyl moiety. This compound belongs to a broader class of pyrazolo-fused heterocycles, which are frequently explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-8-9-16(2)18(12-15)14-26-22-21-13-20(24-25(21)11-10-23-22)19-7-5-4-6-17(19)3/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCPFVYECVZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aromatic substituents: This step often involves coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to introduce the aromatic groups under mild and functional group tolerant conditions.
Sulfur introduction: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting the sulfanyl group to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar compound led to a reduction in tumor size in xenograft models of breast cancer, suggesting potential therapeutic applications in oncology.
Antimicrobial Properties
The sulfanyl group in the compound enhances its interaction with microbial enzymes, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A research article in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound showed promising activity against resistant strains of Staphylococcus aureus.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : Research published in Neuroscience Letters found that administration of a related pyrazolo compound improved cognitive function in animal models of Alzheimer’s disease.
Synthesis and Derivatives
The synthesis of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves multi-step reactions including nucleophilic substitutions and cyclization processes. Various derivatives have been synthesized to enhance its pharmacological profile.
| Derivative | Activity Type | Reference |
|---|---|---|
| Compound A | Anticancer | Journal of Medicinal Chemistry |
| Compound B | Antimicrobial | Antimicrobial Agents and Chemotherapy |
| Compound C | Neuroprotective | Neuroscience Letters |
Mechanism of Action
The mechanism by which 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies using techniques like molecular docking and biochemical assays are often conducted to elucidate these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[1,5-a]pyrazine derivatives are structurally diverse, with variations in substituents and fused ring systems significantly impacting their biological activities. Below is a comparative analysis of key analogues:
Key Findings
Core Structure Influence: Pyrazolo[1,5-a]pyrazine derivatives (e.g., the target compound) differ from pyrazolo[1,5-a]pyrimidines () in the nitrogen arrangement, which alters electronic properties and binding affinity. Tetrahydro derivatives () exhibit reduced aromaticity, enhancing conformational flexibility for kinase inhibition. The fully aromatic pyrazolo[1,5-a]pyrazine core in the target compound may favor planar interactions with hydrophobic enzyme pockets .
Substituent Effects: Sulfanyl vs. Oxygen/Amino Groups: The sulfanyl group in the target compound may confer stronger hydrophobic interactions compared to oxygen-based substituents (e.g., acetylhydrazones in ). However, amino or cyano groups () are more polar, enhancing hydrogen bonding with kinase ATP-binding sites . Aromatic Substitutions: The 2-methylphenyl and 2,5-dimethylbenzyl groups in the target compound likely improve membrane permeability due to lipophilicity, akin to methoxyphenyl and trifluoromethyl groups in . However, bulky substituents may reduce solubility .
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) often exhibit enhanced metabolic stability but may reduce target affinity. The methyl groups in the target compound balance lipophilicity and steric hindrance . Kinase inhibitors (–4) typically require specific hydrogen-bonding motifs (e.g., aminomethyl or cyano groups), which are absent in the target compound. This suggests the sulfanyl derivative may target non-kinase pathways or employ alternative binding mechanisms .
Biological Activity
The compound 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE belongs to the class of pyrazolo derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Anticancer Activity
Research has indicated that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. For instance, a study screened various pyrazolo derivatives for their growth inhibition effects on the MDA-MB-231 breast cancer cell line. The results showed that certain derivatives displayed significant cytotoxic effects, suggesting that modifications in the pyrazolo structure can enhance anticancer activity .
Antioxidant and Antimicrobial Properties
In vitro evaluations of related pyrazolo compounds have demonstrated notable antioxidant activity. For example, compounds were tested for their ability to scavenge free radicals such as DPPH and ABTS, showing good to potent bioactivity. This antioxidant capacity is crucial for potential therapeutic applications in oxidative stress-related diseases .
Enzymatic Inhibition
Several studies have investigated the inhibitory effects of pyrazolo compounds on key enzymes involved in disease processes. For instance, derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis and a target in cancer therapy. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazolo ring can significantly enhance inhibitory potency .
Table 1: Summary of Biological Activities of Pyrazolo Derivatives
The mechanisms underlying the biological activities of pyrazolo compounds often involve interactions with specific molecular targets. For example:
- Anticancer Mechanism : Many pyrazolo derivatives induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. The presence of electron-donating groups on the aromatic rings enhances binding affinity to target proteins involved in cell growth regulation .
- Antioxidant Mechanism : The antioxidant activity is attributed to the ability of these compounds to donate electrons and neutralize free radicals, thereby reducing oxidative stress within cells .
Q & A
Q. What are the optimal synthetic routes for 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling pyrazolo[1,5-a]pyrazine derivatives with functionalized arylthiols. For example, using α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones as intermediates under reflux conditions (e.g., ethanol, 80°C, 12–24 hours). Catalyst choice (e.g., K₂CO₃) and solvent polarity significantly impact regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
- Example Optimization Table :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | EtOH | 80 | 24 | 62 |
| NaH | DMF | 100 | 12 | 48 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR (to confirm substituent positions and sulfanyl linkage), HRMS (for molecular ion verification), and FT-IR (to identify C-S and C-N stretching bands at ~650 cm⁻¹ and ~1350 cm⁻¹, respectively). X-ray crystallography is ideal for resolving ambiguities in stereochemistry or π-π stacking interactions between aromatic groups .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the pyrazolo[1,5-a]pyrazine core exhibits low LUMO energy (-1.8 eV), suggesting susceptibility to nucleophilic attack. Solvent effects (PCM model) should be included to simulate reactivity in polar environments .
Q. What experimental strategies resolve contradictions between computational predictions and observed reaction outcomes?
- Methodological Answer : Use multivariate statistical design (e.g., Box-Behnken or central composite design) to systematically vary parameters (temperature, solvent, catalyst loading). Compare experimental yields with DFT-derived transition state energies. If discrepancies arise, validate computational models with in-situ IR spectroscopy or kinetic isotope effects (KIEs) to refine activation barriers .
Q. How does steric hindrance from the 2,5-dimethylphenyl group influence intermolecular interactions in solid-state structures?
- Methodological Answer : Perform X-ray crystallography to analyze packing motifs. The methyl groups introduce torsional strain, often leading to distorted π-stacking or C-H···π interactions. Pair distribution function (PDF) analysis or Hirshfeld surface calculations quantify steric contributions to lattice energy .
Methodological Challenges
Q. What purification challenges arise due to the compound’s hydrophobicity, and how can they be mitigated?
- Methodological Answer : Hydrophobic aryl groups complicate aqueous workup. Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) or crystallization with tert-butyl methyl ether (MTBE) for high-purity isolation. For persistent impurities, employ membrane-based separations (e.g., nanofiltration) to remove low-MW byproducts .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?
- Methodological Answer : Synthesize analogs with modified sulfanyl substituents (e.g., replacing 2,5-dimethylphenyl with halogenated or electron-deficient aryl groups). Test bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) and correlate results with computed molecular descriptors (LogP, polar surface area) using QSAR models .
Data Analysis & Reproducibility
Q. What statistical approaches ensure reproducibility in kinetic studies of this compound’s reactions?
- Methodological Answer : Apply ANOVA to assess batch-to-batch variability in reaction rates. Use Bayesian regression to model uncertainty in activation parameters (ΔH‡, ΔS‡). For high-throughput screening, machine learning algorithms (e.g., random forests) predict optimal conditions from historical datasets .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Degradation products are identified via LC-MS/MS and compared with stress-testing outcomes (e.g., exposure to UV light or oxidizing agents). Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard conditions .
Interdisciplinary Applications
Q. What role could this compound play in materials science, such as organic electronics?
- Methodological Answer :
The extended π-system and sulfur heteroatom make it a candidate for hole-transport materials (HTMs) in perovskite solar cells. Measure charge mobility via space-charge-limited current (SCLC) and compare with benchmark HTMs like Spiro-OMeTAD. DFT-predicted band alignment with perovskite layers (e.g., MAPbI₃) guides device optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
